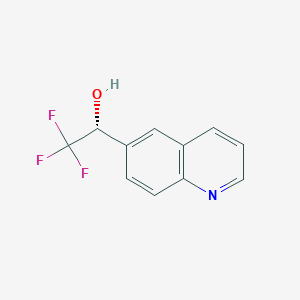
(1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol is a chiral compound that features a trifluoromethyl group and a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as quinoline derivatives and trifluoromethyl-containing reagents.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate the nucleophilic addition of the trifluoromethyl group.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the quinoline moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups.
科学的研究の応用
(1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
類似化合物との比較
(1S)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol: The enantiomer of the compound, with similar but distinct properties.
2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-one: A related compound with a ketone functional group instead of an alcohol.
2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-amine: A related compound with an amine functional group.
Uniqueness: (1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both a trifluoromethyl group and a quinoline moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H8F3NO |
|---|---|
分子量 |
227.18 g/mol |
IUPAC名 |
(1R)-2,2,2-trifluoro-1-quinolin-6-ylethanol |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)10(16)8-3-4-9-7(6-8)2-1-5-15-9/h1-6,10,16H/t10-/m1/s1 |
InChIキー |
GPWFGVJGFGBOTD-SNVBAGLBSA-N |
異性体SMILES |
C1=CC2=C(C=CC(=C2)[C@H](C(F)(F)F)O)N=C1 |
正規SMILES |
C1=CC2=C(C=CC(=C2)C(C(F)(F)F)O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


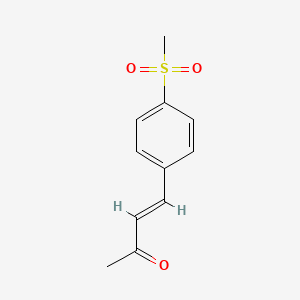
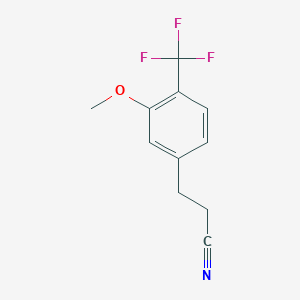
![N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13594246.png)

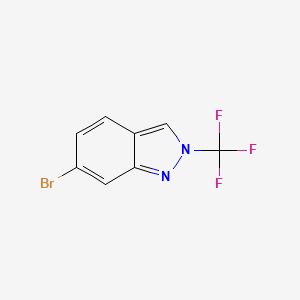

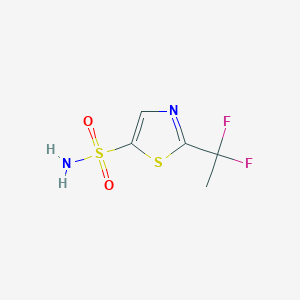
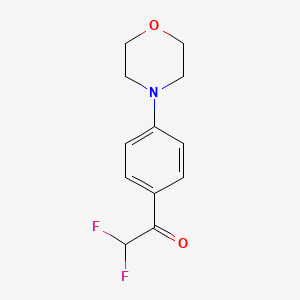

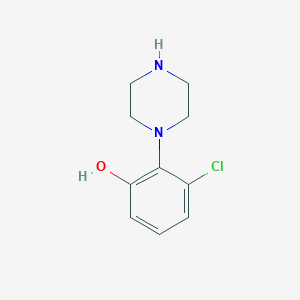

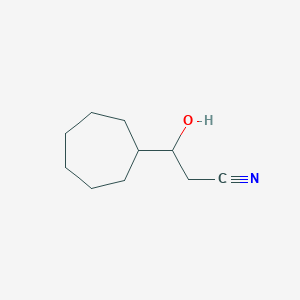
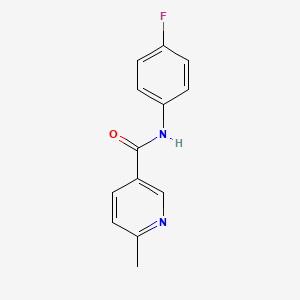
![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)
